2-(7-chloro-1-benzothiophen-3-yl)acetic acid
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Overview
Description
2-(7-chloro-1-benzothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C10H7ClO2S It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-1-benzothiophen-3-yl)acetic acid typically involves the chlorination of benzothiophene followed by carboxylation. One common method includes:
Chlorination: Benzothiophene is chlorinated using a chlorinating agent such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 7-position.
Carboxylation: The chlorinated benzothiophene is then reacted with a carboxylating agent, such as carbon dioxide (CO2) in the presence of a base like sodium hydroxide (NaOH), to form the acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(7-chloro-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
2-(7-chloro-1-benzothiophen-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-chloro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chlorobenzo[b]thiophen-3-yl)acetic acid
- 1-benzothiophene-3-acetic acid
- 3-chloro-1-benzothiophene-2-carboxylic acid
Uniqueness
2-(7-chloro-1-benzothiophen-3-yl)acetic acid is unique due to the specific position of the chlorine atom on the benzothiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological properties compared to other similar compounds.
Properties
CAS No. |
38056-07-4 |
---|---|
Molecular Formula |
C10H7ClO2S |
Molecular Weight |
226.7 |
Purity |
95 |
Origin of Product |
United States |
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